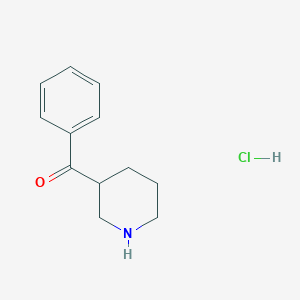

3-Benzoylpiperidine hcl

Overview

Description

3-Benzoylpiperidine hcl is a chemical compound with the molecular formula C12H16ClNO. It is used in various scientific and industrial applications .

Synthesis Analysis

Piperidine derivatives, such as this compound, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The synthesis of these compounds involves complex chemical processes and requires a deep understanding of organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools and techniques. One such tool is MolView, which provides a structural formula editor and a 3D model viewer . Once a molecule is drawn, it can be converted into a 3D model for further analysis .

Chemical Reactions Analysis

Piperidine, a key component of this compound, is involved in various chemical reactions. These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The specific reactions involving this compound would depend on the specific conditions and reactants present .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be determined through various methods. These properties include its molecular weight, density, melting point, boiling point, solubility in water, and more .

Scientific Research Applications

Occurrences, Toxicities, and Ecological Risks of Chemical Compounds

A mini-review focused on the widespread use of benzophenone-3 (BP-3) in sunscreens and cosmetics highlights the environmental impact and potential ecological risks associated with such organic compounds. BP-3, due to its lipophilic and photostable nature, has been found in various environmental matrices, suggesting a need for further studies on the environmental monitoring and potential long-term exposure consequences in aquatic ecosystems (Kim & Choi, 2014).

Biocidal Agents and Antibiotic Resistance

A literature review evaluating the effect of biocidal agents on antibiotic resistance in Gram-negative species points to the complex relationship between the use of disinfectants and the development of cross-resistance to antibiotics. This study emphasizes the importance of selecting biocidal products wisely to mitigate the risk of promoting antibiotic resistance (Kampf, 2018).

Pharmacological Review of Chlorogenic Acid

Chlorogenic Acid (CGA) has been extensively studied for its diverse biological and pharmacological effects, including antioxidant, antibacterial, and hepatoprotective activities. Such compounds present in green coffee extracts and tea demonstrate the potential for natural compounds to serve as bases for therapeutic applications (Naveed et al., 2018).

Anxiolytic-like Activity of Piperazine Derivatives

Research into piperazine derivatives, including N-cycloalkyl-N-benzoylpiperazine, reveals potential pharmacological properties such as anxiolytic-like and antinociceptive activities. This underscores the scientific interest in synthesizing and evaluating novel compounds for therapeutic applications (Strub et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It is present in many bioactive small molecules with both therapeutic and diagnostic properties .

Mode of Action

The benzoylpiperidine fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring . This makes it a feasible and reliable chemical frame to be exploited in drug design .

Biochemical Pathways

Compounds containing the benzoylpiperidine fragment have been found to have a broad spectrum of therapeutic effects .

Pharmacokinetics

The benzoylpiperidine fragment is known to be metabolically stable , which could potentially influence the pharmacokinetics of 3-Benzoylpiperidine hydrochloride.

Action Environment

The benzoylpiperidine fragment is known to be metabolically stable , which could potentially influence its action in different environments.

Biochemical Analysis

Biochemical Properties

The 3-Benzoylpiperidine hydrochloride fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring . This makes it a feasible and reliable chemical frame to be exploited in drug design .

Cellular Effects

In terms of cellular effects, benzoylpiperidine has shown notable antiproliferative activity on human breast and ovarian cancer cells compared with noncancerous human mesenchymal stem cells .

Molecular Mechanism

It is known that the benzoylpiperidine fragment can establish new interactions, such as hydrogen bonds, with the target .

Temporal Effects in Laboratory Settings

The benzoylpiperidine fragment is known to be metabolically stable , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 3-Benzoylpiperidine hydrochloride in animal models. One study has shown that benzoylpiperidine considerably improved the cognitive deficit in the chronic phencyclidine (PCP)-induced schizophrenia-like animal models when injected at a 40 mg/kg dosage .

Metabolic Pathways

The benzoylpiperidine fragment is known to be metabolically stable , suggesting that it may interact with various enzymes or cofactors.

Transport and Distribution

The benzoylpiperidine fragment is known to be metabolically stable , suggesting that it may interact with various transporters or binding proteins.

Subcellular Localization

The benzoylpiperidine fragment is known to be metabolically stable , suggesting that it may be directed to specific compartments or organelles.

properties

IUPAC Name |

phenyl(piperidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNODEQCNDLADAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5562-52-7 | |

| Record name | 3-benzoylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2686478.png)

![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)

![Methyl 3-[(cyclopropylamino)methyl]-4-hydroxybenzoate](/img/structure/B2686480.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2686481.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2686483.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686486.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)

![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)

![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)